9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
This compound belongs to the pyrimido[2,1-f]purine-dione family, a class of heterocyclic molecules characterized by fused pyrimidine and purine-like rings. Its structure features a 3-chloro-4-methylphenyl substituent at position 9, a methyl group at position 1, and a 2-oxopropyl moiety at position 3. The tetrahydropyrimido ring system confers conformational rigidity, while the electron-withdrawing chloro and methyl groups on the aryl substituent may enhance stability and influence binding interactions in biological systems.
Properties
IUPAC Name |
9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O3/c1-11-5-6-13(9-14(11)20)23-7-4-8-24-15-16(21-18(23)24)22(3)19(28)25(17(15)27)10-12(2)26/h5-6,9H,4,7-8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKWITQXQMXFHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione , identified by CAS number 919012-98-9 , is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₁₈ClN₅O₃
- Molecular Weight : 387.8 g/mol
- Structure : The compound features a tetrahydropyrimido structure which is significant in its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that purine derivatives exhibit notable anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation through the modulation of purine metabolism pathways. For instance:
- A study demonstrated that purine analogs can interfere with nucleotide synthesis pathways, leading to reduced proliferation of cancer cells. The specific mechanisms include inhibition of enzymes involved in the purine salvage pathway such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and xanthine oxidase (XO) .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleotide metabolism, thereby disrupting cellular proliferation and viral replication.
- Modulation of Signaling Pathways : It is hypothesized that the compound could influence signaling pathways related to cell growth and apoptosis.
Study 1: Enzymatic Activity Assessment
A research study evaluated the effects of hypoxia on purine metabolism in human skeletal muscle cells. The findings revealed that under hypoxic conditions, there was a significant alteration in the activity of enzymes related to purine metabolism. This indicates that compounds affecting these pathways could have therapeutic implications in conditions characterized by hypoxia .
Study 2: Synthesis and Biological Evaluation
In a recent publication focusing on the synthesis of various purine derivatives, including our compound of interest, researchers reported significant biological activity against cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological efficacy .
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. The unique structural features allow researchers to explore new chemical reactions and develop novel materials. Its reactivity can be harnessed in various synthetic pathways to create derivatives with tailored properties.
Biology
The biological applications of this compound are significant. It can be utilized as a probe to study biological pathways and interactions. Researchers investigate its potential interactions with biological macromolecules such as proteins and nucleic acids. This exploration can provide insights into its role as a potential therapeutic agent or biochemical tool.
Medicine
In medicinal chemistry, the compound shows promise for therapeutic applications due to its unique structure and biological activity. Studies have indicated that it may modulate specific biological pathways, which could lead to the development of new drugs for treating various diseases. Its pharmacological properties are under investigation for potential anti-inflammatory and anticancer activities.
Industry
From an industrial perspective, this compound can be applied in the development of new materials with specific properties such as improved stability and reactivity. It may also find applications in producing specialty chemicals and advanced materials used in various manufacturing processes.
Data Tables
| Application Area | Potential Use |
|---|---|
| Anti-inflammatory | Investigated for modulation of inflammatory pathways |
| Anticancer | Potential to inhibit cancer cell proliferation |
| Antiviral | Studies on efficacy against viral infections |
Case Study 1: Anti-inflammatory Activity
Research has demonstrated that derivatives similar to 9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione exhibit significant anti-inflammatory properties in vitro. These studies indicate that the compound can inhibit key inflammatory mediators such as cytokines and prostaglandins.
Case Study 2: Anticancer Properties
A series of experiments conducted on cancer cell lines have shown that this compound can induce apoptosis in malignant cells while sparing normal cells. The mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional distinctions from related derivatives are critical to understanding its unique properties. Below is a detailed analysis:
Substituent Variations in Pyrimido[2,1-f]purine-dione Derivatives
Table 1: Key Structural Differences and Hypothesized Impacts
Key Observations :
Aryl Substituent Position: The 3-chloro-4-methylphenyl group in the target compound introduces steric and electronic effects distinct from the 4-chlorophenyl analog in . The meta-chloro and para-methyl arrangement may improve target selectivity due to spatial and electronic modulation compared to the para-chloro analog .
Position 3 Substituents :
- The 2-oxopropyl group (a ketone-containing side chain) contrasts with the ethyl group in ’s compound. The ketone moiety introduces hydrogen-bonding capacity and metabolic susceptibility (e.g., carbonyl reduction), which could influence pharmacokinetics.
Core Modifications :
- Compared to the oxazepine-containing derivative in (compound 14), the tetrahydropyrimido core of the target compound provides a more rigid scaffold, possibly favoring entropic gains in receptor binding. The oxazepine ring in compound 14, however, may improve aqueous solubility due to its oxygen atom .
Hypothetical Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : The chloro substituent in both the target compound and ’s analog may stabilize charge-transfer interactions in enzyme active sites.
- Steric Effects : The 3-chloro-4-methylphenyl group’s bulkiness could hinder off-target interactions compared to smaller substituents like ethyl or hydroxymethyl .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
Synthesis optimization requires precise control of reaction parameters such as temperature , solvent polarity , and catalyst selection . For example, refluxing in polar aprotic solvents (e.g., acetonitrile) enhances cyclization efficiency in pyrimido-purine derivatives, while Pd-catalyzed cross-coupling steps may require inert atmospheres . Yield improvements (e.g., from 40% to 65%) are often achieved by adjusting stoichiometric ratios of substituents like the 3-chloro-4-methylphenyl group .
Q. How is the molecular structure of this compound confirmed?
Structural confirmation involves:
- NMR spectroscopy : - and -NMR to assign aromatic protons (δ 7.2–7.8 ppm) and carbonyl carbons (δ 165–175 ppm) .
- Mass spectrometry (HRMS) : To verify the molecular ion peak (e.g., m/z 464.0 for CHClNO) .
- X-ray crystallography : For resolving dihedral angles between the pyrimido-purine core and substituents, critical for understanding planarity and electronic effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies in reported bioactivity (e.g., IC values varying by >10 µM) may arise from:
- Structural isomerism : The 2-oxopropyl group’s conformation can influence binding to targets like kinases or GPCRs. Use molecular docking (e.g., AutoDock Vina) to compare binding modes .
- Purity variations : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity, as impurities like unreacted intermediates (e.g., chlorophenyl precursors) may skew assays .
Q. What methodologies are recommended for studying substituent effects on biological activity?
To analyze substituent contributions (e.g., 3-chloro-4-methylphenyl vs. 4-fluorophenyl):
- Structure-activity relationship (SAR) studies : Synthesize analogs with systematic substitutions and test in in vitro models (e.g., cancer cell lines). For example, replacing chloro with methoxy groups reduces cytotoxicity by 30% in MCF-7 cells .
- Computational modeling : Density functional theory (DFT) to calculate electron density maps and predict substituent effects on H-bonding or π-π stacking .
Q. How can the compound’s mechanism of action be elucidated in complex biological systems?
Use multi-modal approaches:
- Target identification : Pull-down assays with biotinylated analogs followed by LC-MS/MS proteomics .
- Pathway analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., AMPK/mTOR modulation) .
- In vivo pharmacokinetics : Radiolabeled compound (e.g., ) in rodent models to study bioavailability and metabolite profiling .
Q. What strategies mitigate solubility challenges in aqueous assays?
The compound’s hydrophobicity (LogP ≈ 3.2) limits solubility. Strategies include:
- Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance dispersion and cellular uptake .
Experimental Design and Data Validation
Q. How should researchers design dose-response studies for this compound?
- Dose range : Start with 0.1–100 µM, based on IC values from preliminary MTT assays .
- Controls : Include vehicle (DMSO) and positive controls (e.g., staurosporine for apoptosis).
- Replicates : Triplicate measurements to account for plate-to-plate variability .
Q. What validation methods ensure reproducibility in synthesis?
- Batch consistency : Compare -NMR spectra and melting points across batches .
- Reaction monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track intermediate formation .
Comparative Analysis with Structural Analogs
| Analog | Key Structural Difference | Biological Impact |
|---|---|---|
| 9-(4-Fluorophenyl) derivative | Fluorine substitution at para position | Increased kinase inhibition (IC ↓ 2.5×) |
| 3-(3-Phenylpropyl) variant | Longer alkyl chain at position 3 | Reduced metabolic stability (t ↓ 40%) |
Critical Data Gaps and Future Directions
- Toxicology : Limited data on hepatotoxicity (e.g., ALT/AST levels in vivo).
- Target specificity : Off-target effects on cytochrome P450 enzymes require CYP inhibition assays .
- Synergistic combinations : Screen with FDA-approved drugs (e.g., paclitaxel) for additive effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
